molecular formula C8H12N2O4S B1625721 2-Carbamoyl-1-methylpyridinium methanesulphonate CAS No. 87141-87-5

2-Carbamoyl-1-methylpyridinium methanesulphonate

Cat. No.: B1625721
CAS No.: 87141-87-5
M. Wt: 232.26 g/mol
InChI Key: NZZXIYVJOYXYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-1-methylpyridinium methanesulphonate: is a chemical compound with the molecular formula C8H12N2O4S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-1-methylpyridinium methanesulphonate typically involves the reaction of 1-methylpyridinium with methanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-1-methylpyridinium methanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Carbamoyl-1-methylpyridinium methanesulphonate has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Carbamoyl-1-methylpyridinium methanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways , leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Carbamoyl-1-methylpyridinium methanesulphonate stands out due to its unique combination of chemical stability , reactivity , and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

methanesulfonate;1-methylpyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-6(9)7(8)10;1-5(2,3)4/h2-5H,1H3,(H-,8,10);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZXIYVJOYXYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)N.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236149
Record name 2-Carbamoyl-1-methylpyridinium methanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87141-87-5
Record name Pyridinium, 2-(aminocarbonyl)-1-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87141-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carbamoyl-1-methylpyridinium methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087141875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carbamoyl-1-methylpyridinium methanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carbamoyl-1-methylpyridinium methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carbamoyl-1-methylpyridinium methanesulphonate
Reactant of Route 2
Reactant of Route 2
2-Carbamoyl-1-methylpyridinium methanesulphonate
Reactant of Route 3
2-Carbamoyl-1-methylpyridinium methanesulphonate
Reactant of Route 4
Reactant of Route 4
2-Carbamoyl-1-methylpyridinium methanesulphonate
Reactant of Route 5
2-Carbamoyl-1-methylpyridinium methanesulphonate
Reactant of Route 6
2-Carbamoyl-1-methylpyridinium methanesulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.